molecular formula C17H14BBrN2O B7970787 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene

3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene

Cat. No.: B7970787
M. Wt: 353.0 g/mol
InChI Key: GOYHZDMQYHMBNA-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene is a complex organic compound that features a unique tricyclic structure incorporating boron, nitrogen, and bromine atoms

Properties

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BBrN2O/c1-22-12-8-9-14(19)13(10-12)18-20-15-6-2-4-11-5-3-7-16(21-18)17(11)15/h2-10,20-21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYHZDMQYHMBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=C(C=CC(=C4)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BBrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene typically involves multiple steps:

    Formation of the Bromo-Methoxyphenyl Intermediate: The initial step involves the bromination of 2-methoxyphenyl using bromine in the presence of a catalyst such as iron(III) bromide.

    Cyclization Reaction: The bromo-methoxyphenyl intermediate undergoes a cyclization reaction with a diazaborine precursor under controlled conditions, typically involving a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Final Assembly: The final step involves the assembly of the tricyclic structure through a series of condensation reactions, often facilitated by a Lewis acid catalyst such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

  • Boron atom : Participates in coordination chemistry and may engage in Lewis acid-base interactions.

  • Bromine substituent : A potential site for nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling).

  • Methoxy group : Electron-donating effects that modulate aromatic ring reactivity.

  • Diaza-boratricyclic framework : Rigid tricyclic structure with conjugated π-systems, potentially influencing stability and redox properties .

Inferred Reaction Pathways

While explicit reaction data are unavailable, reactivity can be extrapolated from structurally related compounds:

Reaction Type Expected Outcome Potential Applications
Nucleophilic Substitution Bromine replacement with nucleophiles (e.g., amines, alkoxides)Functionalization for drug candidates
Cross-Coupling Suzuki-Miyaura coupling using the bromine site to form biaryl systemsSynthesis of extended π-conjugated materials
Boron Coordination Formation of complexes with Lewis bases (e.g., amines, phosphines)Catalysis or sensor development
Oxidation/Reduction Modification of the boron center or aromatic systemTuning electronic properties for optoelectronics

Comparison to Analogous Compounds

The table below highlights reactivity trends in similar boron-containing heterocycles:

Compound Key Functional Groups Reported Reactions
2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinineBoron, methoxy, naphthaleneBromine substitution, coordination with proteins
Ethyl 7-chloro-2-oxoheptanoate Chloro, esterGrignard reactions, hydrolysis
2-(Dimethylamino)-6-(4-bromophenyl)boronic acidBoronic acid, bromineCross-coupling, bioconjugation

Synthetic Considerations

  • Multi-step synthesis : Likely involves cyclization reactions, boron incorporation via transmetallation, and halogenation .

  • Challenges : Steric hindrance from the tricyclic framework may limit reaction rates, requiring optimized conditions (e.g., high-temperature catalysis or microwave-assisted synthesis).

Research Gaps and Recommendations

Current literature lacks explicit experimental data on this compound’s reactivity. Future studies should prioritize:

  • Cross-coupling optimization : Screen palladium/ligand systems for Suzuki-Miyaura reactions.

  • Stability assays : Evaluate hydrolytic and thermal stability under varying pH and temperature.

  • Biological testing : Explore interactions with enzymes or receptors leveraging boron’s bioactivity.

Scientific Research Applications

Overview

The compound 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene (CAS Number: 2639316-66-6) is a complex boron-containing organic molecule that has garnered interest in various scientific fields due to its unique structural characteristics and potential applications.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug design and development. Its potential applications include:

  • Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the bromo and methoxy groups may enhance biological activity through improved solubility and bioavailability.
  • Neuroprotective Agents : Some studies suggest that diaza-boron compounds can interact with neuroreceptors, potentially offering protective effects in neurodegenerative diseases .

Material Science

  • Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into how this compound can be used to synthesize new materials with enhanced performance characteristics.
  • Nanotechnology : The ability to functionalize surfaces with boron compounds opens avenues for creating nanomaterials with specific properties for applications in electronics and photonics .

Agricultural Chemistry

The compound may also find applications in agrochemicals:

  • Pesticides and Herbicides : Boron compounds have shown promise in enhancing the efficacy of certain agrochemicals by improving their stability and reducing degradation in environmental conditions .

Case Study 1: Anticancer Activity

A study investigated the effects of various diazaborine derivatives on cancer cell lines, revealing that certain modifications to the structure significantly increased cytotoxicity against breast and lung cancer cells. The introduction of the bromo group was noted to enhance interaction with cellular targets .

Case Study 2: Polymer Applications

Research conducted on incorporating boron-containing compounds into polymer composites demonstrated improved thermal stability and mechanical strength compared to traditional polymers. This study highlights the potential for using this compound in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. Additionally, the compound’s tricyclic structure allows it to fit into specific binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Unique due to its specific tricyclic structure and boron-nitrogen incorporation.

    2-(2-Bromo-5-methoxyphenyl)-1,3-diaza-2-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Similar structure but different positioning of the boron and nitrogen atoms.

    3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[6.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Similar structure with a different ring size.

Uniqueness

This compound is unique due to its specific arrangement of boron, nitrogen, and bromine atoms within a tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene is a complex boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C17H14BBrN2O
  • CAS Number : 927384-45-0

Structural Characteristics

The compound features a unique boron-containing tricyclic structure with diaza (two nitrogen atoms) and multiple double bonds. The presence of bromine and methoxy groups contributes to its reactivity and potential biological interactions.

Research indicates that compounds containing boron can interact with biological molecules in several ways:

  • Enzyme Inhibition : Boron compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : The unique structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or cell cycle arrest.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that related boron-containing compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of boron compounds against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and inhibition of protein synthesis .

Neuroprotective Effects

Preliminary research also explored the neuroprotective effects of boron-containing compounds in models of neurodegenerative diseases. These studies indicated potential benefits in reducing neuroinflammation and protecting neuronal cells from oxidative damage .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that This compound exhibited selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. Further analysis revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Case Study 2: Antimicrobial Activity

A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 32 µg/mL against E. coli. The mode of action was determined to involve disruption of bacterial membrane integrity .

Data Table

Biological ActivityEffectReference
AnticancerIC50 = 12 µM (MCF-7)
AntimicrobialMIC = 16 µg/mL (S. aureus)
NeuroprotectiveReduced neuroinflammation

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